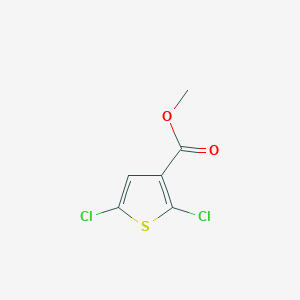

Methyl 2,5-dichlorothiophene-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2,5-dichlorothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O2S . It has a molecular weight of 211.066 . The IUPAC name for this compound is methyl 2,5-dichloro-1H-1lambda3-thiophene-3-carboxylate .

Molecular Structure Analysis

The molecular structure of “Methyl 2,5-dichlorothiophene-3-carboxylate” can be represented by the InChI code: 1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2,5-dichlorothiophene-3-carboxylate” is a compound with a molecular weight of 211.066 . The compound should be stored at a temperature between 28°C .科学研究应用

1. Reactions and Derivatives Formation

Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, demonstrate significant reactivity. These compounds, after undergoing halogenation, react with alcohols to yield thiophene-2,4-diols. Subsequent reactions lead to the formation of 3,5-dialkoxythiophene-2-carboxylic acids and ethers of thiotetronic and α-halogenothiotetronic acids in high yields, showcasing their potential in synthetic organic chemistry (Corral & Lissavetzky, 1984).

2. Thermolysis and Structural Studies

Studies on the thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide, a related compound, led to the discovery of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate. This compound's structure was confirmed through X-ray crystal structure determination, indicating the importance of these compounds in understanding molecular structures and reactions under heat (Gillespie et al., 1979).

3. Electrochemical Reduction Studies

The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been investigated, revealing insights into their reduction and dimer products. This research is significant for understanding the electrochemical properties of these compounds, which could have implications in various fields, such as materials science or electrochemistry (Rejňák et al., 2004).

4. Tautomeric Properties and Derivative Synthesis

The study of trihalogenated hydroxythiophenes, including derivatives of methyl 2,5-dichlorothiophene-3-carboxylate, has shed light on their tautomeric properties. These compounds have been used to synthesize various derivatives, revealing their versatility in organic synthesis (Skramstad et al., 2000).

5. Polymerization and Electrolytes

Methyl 2,5-dichlorothiophene carboxylate has been used in the dehalogenative polymerization process, leading to the creation of water-soluble polymeric electrolytes. These electrolytes have applications in the electrochemical polymerization of pyrrole, indicating potential use in material science and electronics (Masuda & Kaeriyama, 1994).

6. Facile Synthesis of Bicyclic Derivatives

Interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate and heterocyclic amines leads to the formation of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones. This synthesis method is significant for creating new bicyclic derivatives with potential applications in various fields of chemistry (Abu-El-Halawa et al., 2008).

属性

IUPAC Name |

methyl 2,5-dichlorothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXPHMKCDRPIDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333856 |

Source

|

| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dichlorothiophene-3-carboxylate | |

CAS RN |

145129-54-0 |

Source

|

| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)